VU 0360223
Overview
Description
VU 0360223 is a potent negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It has an IC50 value of 61 nanomolar, indicating its high potency . This compound is primarily used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU 0360223 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization and chromatography to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
VU 0360223 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorine atom and nitrile group. These reactions can be used to modify the compound for various research purposes .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include halogenating agents, nucleophiles, and bases. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation .
Major Products
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
VU 0360223 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Neuroscience Research: This compound is used to study the role of mGluR5 in various neurological disorders such as anxiety, depression, and addiction.
Drug Development: The compound is used as a tool to develop new therapeutic agents targeting mGluR5 for the treatment of neurological and psychiatric disorders.
Pharmacological Studies: This compound is used to investigate the pharmacological properties of mGluR5 and its potential as a drug target.
Mechanism of Action
VU 0360223 exerts its effects by binding to the allosteric site of mGluR5, thereby inhibiting its activity. This modulation of mGluR5 activity affects various signaling pathways involved in neurotransmission and synaptic plasticity. The inhibition of mGluR5 by this compound has been shown to reduce the release of excitatory neurotransmitters, which can have therapeutic effects in conditions such as anxiety and addiction .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to VU 0360223 include:
MPEP (2-Methyl-6-(phenylethynyl)pyridine): Another negative allosteric modulator of mGluR5 with similar pharmacological properties.
Fenobam (N-(3-Chlorophenyl)-N’-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea): A compound with anxiolytic properties that also targets mGluR5.
Uniqueness
This compound is unique due to its high potency and selectivity for mGluR5. Its ability to modulate mGluR5 activity with high specificity makes it a valuable tool in scientific research for studying the role of this receptor in various physiological and pathological processes.
Properties
IUPAC Name |
3-fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHYUBIJZHYUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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